5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid

説明

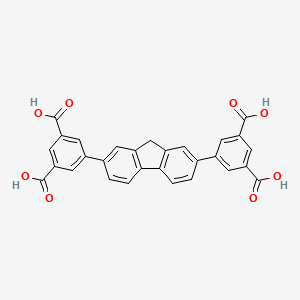

5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid (CAS: 1424351-59-6) is a tetracarboxylic acid ligand featuring a rigid fluorene core substituted with two isophthalic acid groups at the 2 and 7 positions (Fig. 1). With a molecular weight of 494.45 g/mol, its extended π-conjugation and planar structure make it a promising building block for metal-organic frameworks (MOFs) and coordination polymers. The ligand’s rigidity and symmetry facilitate the formation of stable porous materials, particularly for gas adsorption, catalysis, and sensing applications .

特性

分子式 |

C29H18O8 |

|---|---|

分子量 |

494.4 g/mol |

IUPAC名 |

5-[7-(3,5-dicarboxyphenyl)-9H-fluoren-2-yl]benzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C29H18O8/c30-26(31)20-7-16(8-21(12-20)27(32)33)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)24)17-9-22(28(34)35)13-23(10-17)29(36)37/h1-10,12-13H,11H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |

InChIキー |

SHVNFNRBYJHTDF-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Overview

The synthesis of 5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid (H4FDDI) typically follows a two-stage approach: (1) palladium-catalyzed cross-coupling to construct the carbon framework with protected carboxylic acid groups, and (2) hydrolysis of the ester protecting groups to reveal the final tetracarboxylic acid. This preparative route leverages modern transition metal catalysis to efficiently form carbon-carbon bonds between the fluorene core and the isophthalic acid moieties.

Detailed Synthetic Procedure

Preparation of Tetramethyl 5,5'-(9H-fluorene-2,7-diyl)diisophthalate

The first stage in the synthesis involves a Suzuki-Miyaura cross-coupling reaction between 2,7-dibromo-9H-fluorene and dimethyl (5-pinacolboryl)isophthalate. This key step establishes the carbon framework of the target molecule while maintaining the carboxylic acid groups in their protected ester form.

Reaction Components and Conditions

| Reagent | Quantity | Molar Equivalent |

|---|---|---|

| 2,7-dibromo-9H-fluorene | 3.28 g | 10.0 mmol (1.0 eq) |

| Dimethyl (5-pinacolboryl)isophthalate | 9.26 g | 30.0 mmol (3.0 eq) |

| K₂CO₃ | 13.82 g | 100.0 mmol (10.0 eq) |

| Pd(PPh₃)₄ | 0.47 g | 0.43 mmol (0.043 eq) |

| 1,4-dioxane | 250 mL | - |

The reaction procedure begins with the addition of 2,7-dibromo-9H-fluorene, dimethyl (5-pinacolboryl)isophthalate, and potassium carbonate to 1,4-dioxane. This mixture is deaerated under argon for 15 minutes to remove oxygen that could interfere with the palladium catalyst. After adding tetrakis(triphenylphosphine)palladium(0), the reaction mixture is heated to 80°C and maintained under argon atmosphere for 3 days to ensure complete coupling.

Workup and Purification

Following the reaction period, the mixture is processed as follows:

- Evaporation to dryness to remove the solvent

- Dissolution in anhydrous chloroform (dried over MgSO₄)

- Second evaporation to dryness

- Purification by column chromatography using silica gel with ethyl acetate/petroleum ether (1:10 v/v) as the eluent

This procedure yields tetramethyl 5,5'-(9H-fluorene-2,7-diyl)diisophthalate as the protected intermediate with a yield of approximately 65%.

Characterization Data

The tetramethyl ester intermediate has been characterized by ¹H NMR spectroscopy:

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.00 | singlet | 12H | -OCH₃ (methoxy groups) |

| 4.08 | singlet | 2H | -CH₂- (fluorene bridge) |

| 7.73 | doublet | 2H | aromatic protons |

| 7.89 | doublet | 2H | aromatic protons |

| 7.93 | doublet | 2H | aromatic protons |

| 8.54 | singlet | 4H | aromatic protons |

| 8.67 | singlet | 2H | aromatic protons |

Hydrolysis to this compound

The second stage involves the hydrolysis of the tetramethyl ester to obtain the target tetracarboxylic acid.

Reaction Components and Conditions

| Reagent | Quantity | Molar Equivalent |

|---|---|---|

| Tetramethyl 5,5'-(9H-fluorene-2,7-diyl)diisophthalate | 3.31 g | 6.00 mmol (1.0 eq) |

| NaOH (10 M aqueous solution) | 50 mL | - |

| 1,4-dioxane | 20 mL | - |

| HCl (dilute) | as needed | - |

The hydrolysis procedure begins by suspending the tetramethyl ester in a mixture of 1,4-dioxane and 10 M sodium hydroxide solution. This mixture is refluxed overnight to ensure complete hydrolysis of all ester groups. After removing the organic solvent under vacuum, dilute hydrochloric acid is added to the remaining aqueous solution until pH 2 is reached, causing precipitation of the product.

Isolation and Purification

The final product is isolated by:

- Collection of the precipitated solid by filtration

- Washing with water to remove inorganic salts

- Drying to obtain the pure this compound

This hydrolysis procedure is highly efficient, with a reported yield of 97%.

Characterization Data

The final tetracarboxylic acid product has been characterized by ¹H NMR spectroscopy and mass spectrometry:

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.14 | singlet | 2H | -CH₂- (fluorene bridge) |

| 7.83 | doublet | 2H | aromatic protons |

| 8.04 | singlet | 2H | aromatic protons |

| 8.11 | doublet | 2H | aromatic protons |

| 8.47 | singlet | 2H | aromatic protons |

| 8.54 | singlet | 4H | aromatic protons |

Spectrum obtained in DMSO-d₆ at 500 MHz.

Mass spectrometry data:

Reaction Mechanism Analysis

Suzuki-Miyaura Cross-Coupling

The first stage of the synthesis employs the Suzuki-Miyaura cross-coupling reaction, which is a palladium-catalyzed carbon-carbon bond formation between organoboronic acids (or esters) and organohalides. The mechanism proceeds through several distinct steps:

- Oxidative Addition : The palladium(0) catalyst inserts into the C-Br bond of 2,7-dibromo-9H-fluorene, forming an organopalladium(II) intermediate.

- Transmetalation : The boron-containing reagent (dimethyl (5-pinacolboryl)isophthalate) transfers its organic group to the palladium center, facilitated by the base (K₂CO₃).

- Reductive Elimination : The two organic groups coupled on the palladium center form a new C-C bond and simultaneously regenerate the palladium(0) catalyst.

The extended reaction time (3 days) ensures that both bromide positions on the fluorene undergo complete coupling, resulting in the symmetrical tetramethyl ester intermediate.

Ester Hydrolysis

The second stage involves basic hydrolysis of the methyl esters:

- Nucleophilic Attack : Hydroxide ions from the sodium hydroxide solution attack the carbonyl carbon of each methyl ester group.

- Tetrahedral Intermediate Formation : This attack forms a tetrahedral intermediate.

- Elimination of Methoxide : The tetrahedral intermediate collapses, ejecting methoxide and forming the carboxylate salt.

- Acidification : Addition of hydrochloric acid protonates the carboxylate groups, forming the free tetracarboxylic acid that precipitates from solution due to its lower solubility.

The high yield (97%) of this step indicates the efficiency of the hydrolysis process.

Alternative Preparation Approaches

Modified Suzuki Coupling Conditions

While the primary method described above is well-established, variations in the Suzuki coupling conditions can be considered for optimization:

- Alternative Palladium Catalysts : Systems such as Pd(dppf)Cl₂ or Pd₂(dba)₃ with phosphine ligands might offer improved reactivity or selectivity.

- Different Bases : Substituting K₂CO₃ with alternatives like Cs₂CO₃ or K₃PO₄ could potentially enhance reaction efficiency.

- Solvent Systems : Using mixed solvent systems like toluene/water or THF/water with phase-transfer catalysts might improve reaction rates.

Modified Fluorene Precursors

Synthesis starting from pre-functionalized fluorene derivatives represents another approach:

- Using 9,9-Dimethyl-9H-fluorene Derivatives : Procedures for the related compound 5,5'-(9,9-dimethyl-9H-fluorene-2,7-diyl)diisophthalic acid suggest that modified fluorene cores can be incorporated through similar synthetic routes.

- Diboronic Acid Approach : An alternative approach could employ (9H-fluorene-2,7-diyl)diboronic acid as the coupling partner with dibromo- or diiodo-isophthalate esters, inverting the roles of the coupling partners.

Purification and Quality Assessment

Quality Assessment Methods

Product quality can be assessed through multiple analytical techniques:

- NMR Spectroscopy : Both ¹H and ¹³C NMR provide structural confirmation and can indicate purity levels.

- Mass Spectrometry : Confirms the molecular weight and can detect impurities.

- Elemental Analysis : Provides confirmation of the elemental composition.

- HPLC Analysis : Can quantify purity percentages and detect trace impurities.

- Melting Point Determination : A sharp melting point can indicate high purity.

Commercial samples typically achieve purity levels of 98% or higher, suitable for most applications including MOF synthesis.

Applications in Materials Chemistry

The primary application of this compound is in the synthesis of metal-organic frameworks. The compound has been specifically used in the preparation of ZJU-25, a copper-based MOF:

Synthesis of ZJU-25: A mixture of H₄FDDI (1 mg, 0.0020 mmol) and Cu(NO₃)₂·2.5H₂O (1.949 mg, 0.0080 mmol) was dissolved in DMF/H₂O (3 mL, 9:1, v/v) in a screw-capped vial. After HNO₃ (35 µL, 69%, aq.) was added to the mixture, the vial was capped and placed in an oven at 60°C for 72 h. The resulting hexagonal flake-shaped single crystals were washed with DMF several times to give ZJU-25.

This application demonstrates the importance of high-purity this compound in the creation of advanced materials with potential applications in gas storage, separation, and catalysis.

化学反応の分析

4. 科学研究への応用

5,5'-(9H-フルオレン-2,7-ジイル)ジイソフタル酸は、以下を含む多くの科学研究で応用されています。

材料科学:

有機エレクトロニクス: 有機発光ダイオード(OLED)と有機太陽電池(OPV)の開発に、その独自の電子特性のために使用されています.

生物学的研究: 薬物送達システムにおける潜在的な用途と、生物活性化合物の構成要素として研究されています.

工業的用途: 高性能ポリマーや樹脂の生産に使用されています.

科学的研究の応用

Materials Science

- Organic Electronics : The compound is explored for its role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its conjugated system allows for efficient charge transport and light emission, making it suitable for high-performance electronic devices.

- Metal-Organic Frameworks (MOFs) : The rigid structure of 5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid enables it to form stable coordination complexes with metal ions. This property is crucial for the development of MOFs with tailored functionalities for gas storage and separation applications.

Biological Research

- Drug Delivery Systems : Investigations have been conducted on the compound's potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various biological molecules.

- Therapeutic Applications : The compound exhibits properties that may be leveraged in designing new therapeutic agents. Studies have indicated that related fluorene derivatives possess antimicrobial and anticancer activities, suggesting that this compound could be a valuable building block for biologically active compounds .

Case Study 1: Organic Electronics

In a study focusing on the application of fluorene-based compounds in OLED technology, researchers demonstrated that incorporating this compound into device architectures improved the efficiency of light emission compared to traditional materials. The study highlighted the compound's ability to enhance charge carrier mobility and reduce energy loss during electron transport.

Case Study 2: Antimicrobial Activity

A series of derivatives based on fluorene structures were synthesized and evaluated for their antimicrobial properties. The findings indicated that compounds structurally related to this compound exhibited significant activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

作用機序

5,5'-(9H-フルオレン-2,7-ジイル)ジイソフタル酸の作用機序は、主に様々な分子標的や経路と相互作用する能力に関連しています。材料科学では、化合物の剛直な構造と官能基により、金属イオンと安定な配位錯体を形成することが可能になり、特定の特性を持つMOFが形成されます。 有機エレクトロニクスでは、その共役系により、効率的な電荷輸送と発光が可能になります .

類似化合物との比較

Structural and Functional Variations

The following table summarizes key structural and functional differences between 5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid and analogous ligands:

Key Comparative Analyses

Rigidity and Porosity

- Fluorene-based ligand : The fluorene core’s rigidity and planar geometry promote the formation of MOFs with well-defined, stable pores. For example, MOFs derived from this ligand exhibit high surface areas (>2000 m²/g) and selective CO₂ adsorption due to optimized pore sizes (~3.8–4.2 Å) .

- Naphthalene-based ligand (H4L3) : The naphthalene core is less rigid than fluorene, resulting in slightly larger pores (~5–6 Å). This enhances methane storage capacity (240 cm³/g at 36 atm) but reduces CO₂ selectivity compared to fluorene-derived MOFs .

- Butadiyne-linked ligand (H4BDPP) : The linear butadiyne spacer introduces flexibility, leading to interpenetrated frameworks with enhanced iodine adsorption (1.94 mmol/g) but lower thermal stability .

Functional Group Effects

- Acridine-based H4ADDI: The nitrogen atom in the acridine core enables strong π-π interactions and hydrogen bonding, favoring self-assembled monolayers (SAMs) with hexagonal symmetry on HOPG substrates .

- Pyridine-based H4PyDIP : Pyridine’s Lewis basicity enhances interactions with metal ions like Fe³⁺, enabling MOFs for iron detection (LOD: 0.1 ppm) and CO₂ adsorption (Qst: 30 kJ/mol) .

- Amide-functionalized ligands : Ligands like 5,5’-((1,1’-biphenyl)-2,2’-dicarbonyl)bis(azanediyl)diisophthalic acid (H4L) introduce hydrogen-bonding sites, improving CO₂ selectivity (CO₂/N₂ selectivity: 45) and stability in humid conditions .

Gas Adsorption Performance

Thermal and Chemical Stability

- Fluorene-derived MOFs exhibit superior thermal stability (up to 400°C) due to strong π-π stacking and rigid coordination networks .

- Butadiyne-linked MOFs show lower stability (<300°C) but reversible structural transformations under solvent exposure, enabling adaptive porosity .

- Amide-functionalized MOFs retain porosity after 10 cycles of CO₂ adsorption-desorption, demonstrating chemical robustness .

生物活性

5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid (H4FDDI) is an organic compound notable for its unique structural properties and potential applications in various fields, including materials science and biological research. This article provides an in-depth examination of the biological activity of H4FDDI, highlighting its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

- Molecular Formula: C₂₉H₁₈O₈

- Structural Features: H4FDDI consists of a fluorene core linked to two isophthalic acid moieties at the 2 and 7 positions. This configuration imparts distinct electronic properties which are beneficial for various applications.

Synthesis:

The synthesis of H4FDDI typically involves the condensation reaction between fluorene derivatives and isophthalic acid derivatives. A common synthetic route includes:

- Reactants : 2,7-dibromofluorene and isophthalic acid.

- Catalyst : Palladium-based catalysts.

- Solvent : Dimethylformamide (DMF).

- Conditions : Elevated temperatures to facilitate reaction completion.

The biological activity of H4FDDI is primarily attributed to its ability to interact with various molecular targets. The compound's rigid structure allows it to form stable coordination complexes with metal ions, which can influence biological pathways. Additionally, its conjugated system facilitates efficient charge transport, making it a candidate for applications in drug delivery systems.

Antimicrobial and Anticancer Properties

Recent studies have explored the antimicrobial and anticancer activities of compounds derived from fluorene structures similar to H4FDDI. For instance:

- Antimicrobial Activity : Compounds based on fluorene derivatives have shown significant activity against multidrug-resistant strains. For example, thiazolidinone derivatives synthesized from fluorene exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Fluorene-based compounds have been tested against various cancer cell lines. A study indicated that certain synthesized derivatives displayed higher cytotoxicity against human lung carcinoma (A549) and breast carcinoma (MDA-MB-231) cell lines compared to standard treatments like Taxol . The mechanism involves inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis in proliferating cells .

Case Studies

-

Fluorene Derivatives in Antimicrobial Research :

Compound Target Bacteria Zone of Inhibition (mm) 5g S. aureus 10 5h S. aureus 11 5j E. coli 10 5j P. aeruginosa 8 -

Metal-Organic Frameworks (MOFs) :

- H4FDDI has been utilized as a linker in the formation of MOFs, which have shown high gas adsorption capacities. These frameworks can be tailored for specific applications in catalysis and gas storage .

- Research indicates that MOFs incorporating H4FDDI demonstrate enhanced performance in methane storage due to optimized pore structures .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid, and how does reaction stoichiometry influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct carboxylation of fluorene derivatives. Precise stoichiometric ratios of boronic esters (e.g., 1:2 for fluorene to isophthalic acid precursors) are critical to avoid side products. Purification via column chromatography (silica gel, eluent: DCM/MeOH) ensures high purity (>95%). Reaction monitoring by TLC and NMR (¹H/¹³C) is essential for yield optimization .

Q. How is the crystallinity and structural integrity of this compound characterized in solid-state studies?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) resolves the planar fluorene core and carboxylate substituents. Powder XRD confirms bulk crystallinity, while thermal gravimetric analysis (TGA) assesses stability up to 300°C. Disordered regions in crystal structures (common in fluorene derivatives) require refinement using software like SHELX .

Q. What spectroscopic techniques are most effective for confirming the functionalization of the fluorene backbone?

- Methodological Answer : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.8–8.2 ppm for carboxyl groups) and fluorene protons (δ 6.5–7.5 ppm). FT-IR confirms C=O stretching (~1700 cm⁻¹) and O-H bonds (~2500–3500 cm⁻¹). High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (expected [M-H]⁻ ion at m/z ~490) .

Advanced Research Questions

Q. How do electron-withdrawing/donating substituents on the isophthalic acid groups modulate the compound’s electronic properties?

- Methodological Answer : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox potentials: fluorene’s HOMO-LUMO gap (~3.1 eV) narrows with electron-withdrawing groups (e.g., nitro), enhancing conductivity. DFT calculations (B3LYP/6-31G*) correlate substituent effects with charge-transfer efficiency in optoelectronic applications .

Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence-based applications of this compound?

- Methodological Answer : Introducing bulky alkyl chains (e.g., 9,9-dioctylfluorene) reduces π-π stacking. Solvatochromic studies in THF/toluene mixtures show emission intensity increases at low concentrations (10⁻⁶ M). Time-resolved fluorescence spectroscopy quantifies lifetime changes (τ = 2–5 ns) under varying aggregation states .

Q. How does this compound perform as a ligand in coordination polymers, and what metal ions optimize framework stability?

- Methodological Answer : Coordination with lanthanides (e.g., Eu³+) or transition metals (e.g., Zn²+) in DMF/water mixtures produces MOFs with BET surface areas >500 m²/g. PXRD and gas adsorption (N₂ at 77 K) confirm framework integrity. Acidic carboxyl groups enhance metal-binding affinity, but pH >7 risks ligand precipitation .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility: Why do some studies classify the compound as DMSO-soluble, while others note limited solubility?

- Resolution : Solubility varies with synthetic byproducts (e.g., unreacted boronic esters). Recrystallization from DMF/ethanol removes impurities, improving solubility. Dynamic light scattering (DLS) detects nanoscale aggregates in "soluble" samples, necessitating sonication (30 min, 40 kHz) for true dissolution .

Q. Conflicting electrochemical How does trace water content in solvents affect redox behavior?

- Resolution : Water (>0.1% in DMF) oxidizes fluorene’s central methylene group, shifting reduction potentials by 0.2–0.3 V. Strict anhydrous conditions (glovebox, <1 ppm H₂O) and Ag/AgCl reference electrodes stabilize measurements. Replicate experiments with Karl Fischer titration validate solvent dryness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。